4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide
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Description
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O2 and its molecular weight is 373.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Synthesis of Novel Compounds
The chemical structure of compounds similar to 4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide has been utilized in the synthesis of various novel compounds. For instance, related benzodifuran, oxadiazepine, and thiazolopyrimidine derivatives have been synthesized for potential therapeutic applications, such as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Derivatives of this chemical have been investigated for their antimicrobial activities. Certain triazole derivatives synthesized from reactions involving similar compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
Potential PET Dopamine D3 Radioligands
Carbon-11-labeled carboxamide derivatives, structurally related to this compound, have been synthesized as potential PET radioligands for imaging dopamine D3 receptors (Gao, Wang, Hutchins, & Zheng, 2008).
Anti-TMV and Antimicrobial Activities
Some derivatives of piperazine, which share structural similarities, have been evaluated for antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Certain compounds in this category exhibited promising results (Reddy et al., 2013).
Efficient Synthesis Methods
Research has also been focused on developing efficient and versatile synthesis methods for piperazine-2-carboxamides, indicating the importance of such compounds in chemical synthesis and potentially in drug development (Rossen, Sager, & Dimichele, 1997).
Selective Serotonin Agonists
Compounds with a similar structure have been synthesized as selective serotonin 5-HT(1A) agonists, highlighting their potential application in mood disorder studies (Heinrich et al., 2004).
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-26-18-8-6-17(7-9-18)22-20(25)24-12-10-23(11-13-24)19-14-16(21)5-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWXIBKXCOLGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.